molecular formula C16H11ClN2O2 B13869992 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid

2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid

Cat. No.: B13869992
M. Wt: 298.72 g/mol
InChI Key: HVIFUAZDLLVHJO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is a heterocyclic aromatic compound that contains a quinoxaline core substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid typically involves the condensation of 4-chlorobenzene-1,2-diamine with 3-methylquinoxaline-6-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C16H11ClN2O2/c1-9-15(10-2-5-12(17)6-3-10)19-13-7-4-11(16(20)21)8-14(13)18-9/h2-8H,1H3,(H,20,21)

InChI Key

HVIFUAZDLLVHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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